

Introduction: Unveiling a Versatile Chemical Scaffold

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Compound of Interest

Compound Name: 4-Benzyl-2-nitrophenol

CAS No.: 37021-63-9

Cat. No.: B1270488

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4-Benzyl-2-nitrophenol is a disubstituted phenol derivative featuring a benzyl group at the C4 position and a nitro group at the C2 position relative to the hydroxyl group. This specific arrangement of functional groups—a hydroxyl, a nitro, and a non-polar benzyl moiety—imparts a unique combination of chemical reactivity and physical properties, making it a molecule of significant interest for researchers in synthetic chemistry and drug discovery. The electron-withdrawing nature of the nitro group acidifies the phenolic proton and influences the electron density of the aromatic ring, while the benzyl group provides a site for further functionalization and can modulate lipophilicity.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a deep dive into the synthesis of **4-Benzyl-2-nitrophenol**, details its physicochemical properties, explores its potential biological activities, and outlines critical safety protocols. The insights presented herein are grounded in established chemical principles and aim to empower researchers to leverage this versatile compound in their experimental endeavors, from the synthesis of novel bioactive agents to the development of advanced materials.

Strategic Synthesis of 4-Benzyl-2-nitrophenol

The most logical and efficient pathway to synthesize **4-Benzyl-2-nitrophenol** is through the electrophilic aromatic substitution of 2-nitrophenol, specifically via a Friedel-Crafts alkylation

reaction.[1] This approach is favored due to the commercial availability of the starting material and the well-established nature of the reaction class.

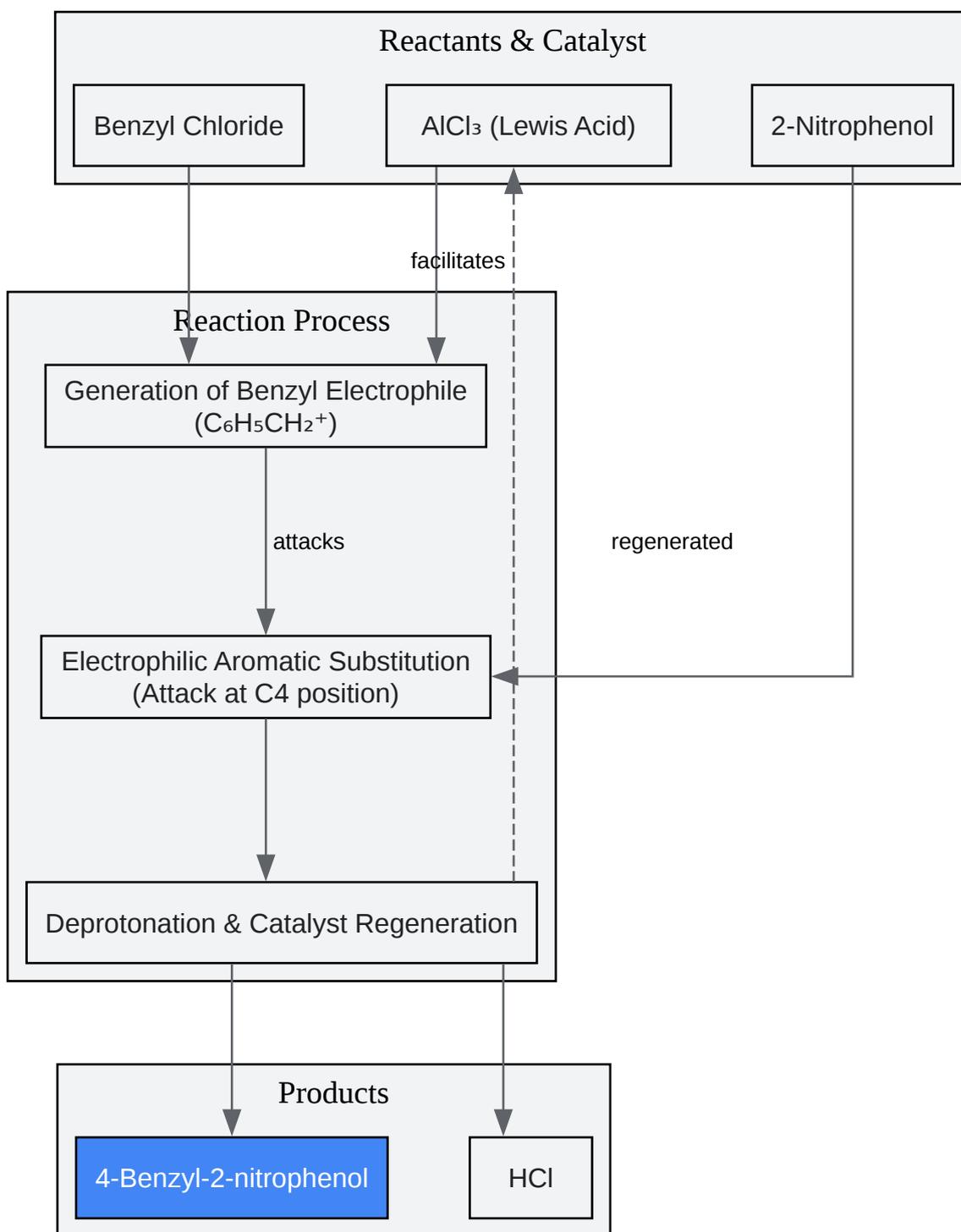
Causality of the Synthetic Strategy: Regioselectivity Explained

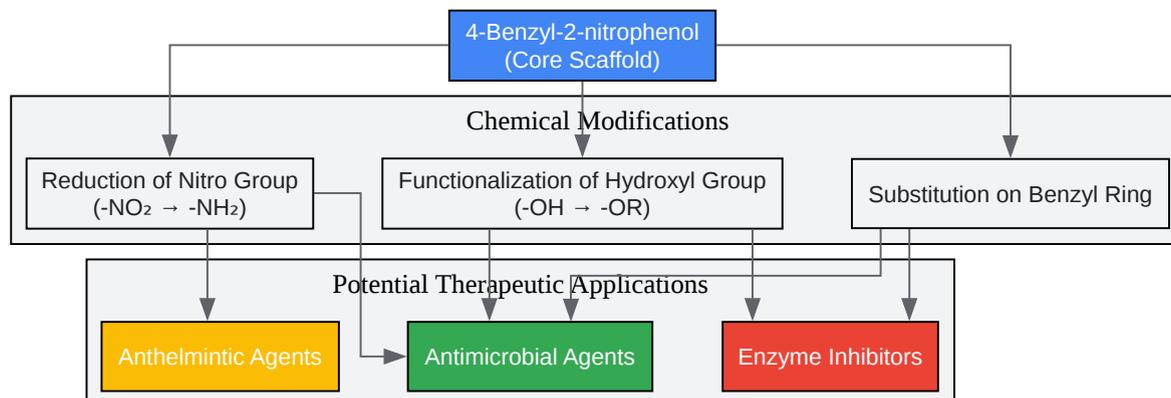
The choice of Friedel-Crafts benzylation is underpinned by a predictable control over regioselectivity. The starting material, 2-nitrophenol, possesses two directing groups on the aromatic ring:

- Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group.
- Nitro Group (-NO₂): A strongly deactivating, meta-directing group.

The incoming electrophile, the benzyl cation (or its equivalent in the reaction mechanism), will be directed by the powerful activating effect of the hydroxyl group. The positions ortho (C6) and para (C4) to the hydroxyl group are electronically favored. However, the C6 position is sterically hindered by the adjacent nitro group at C2. Consequently, the electrophilic attack occurs predominantly at the less hindered and electronically activated C4 position, yielding the desired **4-Benzyl-2-nitrophenol** product. The nitro group, being at the C2 position, also directs to the C4 position (meta to itself), further reinforcing this outcome.

A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is essential to generate the benzyl electrophile from a precursor like benzyl chloride.[2]





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Sources

- [1. Friedel–Crafts reaction - Wikipedia \[en.wikipedia.org\]](#)
- [2. youtube.com \[youtube.com\]](#)
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